Home > Products > Screening Compounds P2311 > (5-Chlorobenzo[d]isoxazol-3-yl)methanol
(5-Chlorobenzo[d]isoxazol-3-yl)methanol - 1200219-16-4

(5-Chlorobenzo[d]isoxazol-3-yl)methanol

Catalog Number: EVT-3526973
CAS Number: 1200219-16-4
Molecular Formula: C8H6ClNO2
Molecular Weight: 183.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(5-Chlorobenzo[d]isoxazol-3-yl)methanol is a chemical compound characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound belongs to the class of isoxazoles, which are five-membered heterocycles containing nitrogen and oxygen atoms. The presence of a chlorine atom at the 5-position of the benzo[d]isoxazole ring contributes to its reactivity and biological activity.

Source and Classification

The compound can be classified under several categories based on its structure and functional groups:

  • Chemical Class: Isoxazole derivatives
  • Molecular Formula: C8_8H6_6ClN\O2_2
  • CAS Number: 1200219-16-4

The compound is primarily sourced from chemical suppliers and research institutions, where it is utilized for various synthetic and biological studies.

Synthesis Analysis

Methods

The synthesis of (5-Chlorobenzo[d]isoxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common synthetic route includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine. This method allows for the formation of the isoxazole ring, which is crucial for the compound's properties.

Technical Details

  1. Starting Materials:
    • α-acetylenic γ-hydroxyaldehydes
    • Hydroxylamine
  2. Reaction Conditions: The reaction generally requires controlled temperature and pH conditions to favor cyclization.

Alternative methods may involve using chlorinated benzene derivatives followed by functionalization to introduce the hydroxymethyl group.

Molecular Structure Analysis

Structure

The molecular structure of (5-Chlorobenzo[d]isoxazol-3-yl)methanol features a benzo[d]isoxazole ring with a hydroxymethyl group (-CH2_2OH) attached at the 3-position and a chlorine atom at the 5-position.

Data

  • InChI: InChI=1S/C8H6ClNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4H2
  • InChI Key: RFCQEZKNTFUCOH-UHFFFAOYSA-N

This structural information indicates the compound's potential for various chemical reactions due to the presence of both electrophilic (chlorine) and nucleophilic (hydroxymethyl) sites.

Chemical Reactions Analysis

Reactions

(5-Chlorobenzo[d]isoxazol-3-yl)methanol can undergo several types of chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form corresponding aldehyde or carboxylic acid.
  2. Reduction: The compound can be reduced to yield alcohols or amines.
  3. Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO4_4), chromium trioxide (CrO3_3)
  • Reducing Agents: Lithium aluminum hydride (LiAlH4_4), sodium borohydride (NaBH4_4)
  • Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major products from these reactions include various substituted isoxazoles, alcohols, amines, aldehydes, and carboxylic acids.

Mechanism of Action

The mechanism of action for (5-Chlorobenzo[d]isoxazol-3-yl)methanol involves its interaction with specific biological targets, potentially inhibiting certain enzymes or receptors. For instance, research indicates that it may act as an inhibitor of kynurenine monooxygenase, an enzyme involved in tryptophan metabolism, which could have implications in treating disorders related to kynurenine metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of halogenated compounds, particularly in nucleophilic substitution reactions.

Relevant data indicates that the compound's melting point and boiling point are yet to be fully characterized in publicly available literature.

Applications

(5-Chlorobenzo[d]isoxazol-3-yl)methanol has diverse applications in scientific research:

Introduction to Benzo[d]isoxazole Scaffolds in Medicinal Chemistry

The benzo[d]isoxazole scaffold represents a privileged heterocyclic system in drug discovery, characterized by a fused benzene ring adjacent to an isoxazole moiety (containing nitrogen and oxygen atoms at positions 1 and 2). This configuration imparts unique electronic properties, metabolic stability, and versatile binding capabilities to biological targets. As a "molecular backbone," it enables potent interactions with diverse therapeutic targets across oncology, neurology, immunology, and infectious diseases [1] [8]. The scaffold’s synthetic flexibility allows strategic modifications at key positions—notably C3 and C5—to fine-tune physicochemical properties (e.g., lipophilicity, solubility) and bioactivity. Historically, benzisoxazole derivatives have yielded clinical drugs such as the antipsychotic risperidone (modulating dopamine/serotonin receptors) and the anticonvulsant zonisamide (targeting sodium/calcium channels) [1] [6]. Recent advances highlight its role in emerging therapeutic areas, including immune checkpoint inhibition (PD-1/PD-L1) and hypoxia-inducible factor (HIF-1α) regulation [3] [4] [5].

Structural Significance of 3-Hydroxymethyl Substitution on Benzo[d]isoxazole Core

The introduction of a hydroxymethyl group (–CH₂OH) at the C3 position of benzo[d]isoxazole significantly enhances the scaffold’s pharmacological potential through three key mechanisms:

  • Hydrogen-Bonding Capacity: The hydroxyl group acts as both a hydrogen-bond donor and acceptor, facilitating interactions with polar residues in target proteins (e.g., PD-L1 dimerization interfaces or HIF-1α’s PAS domain). This is critical for inhibitors like PD-1/PD-L1 blockers, where hydrogen bonding underpins nanomolar affinity [3] [5].
  • Metabolic Stability: Unlike ester or aldehyde groups, the hydroxymethyl moiety resists rapid enzymatic degradation, improving pharmacokinetic profiles. It can be metabolized to carboxylic acids via oxidation or conjugated via glucuronidation, offering predictable clearance pathways [8].
  • Synthetic Versatility: The hydroxyl group serves as a handle for derivatization. It can be esterified to prodrugs, etherified to enhance blood-brain barrier penetration, or oxidized to aldehydes/carboxylic acids for further conjugation [4] [8]. For instance, in HIF-1α inhibitors, replacing carboxamide with hydroxymethyl (as in compound 31) retained sub-50 nM IC₅₀ values while reducing molecular weight [4].

Table 1: Impact of C3 Substituents on Benzo[d]isoxazole Bioactivity

C3 SubstituentTherapeutic TargetKey Activity ChangeReference
–CH₂OHPD-1/PD-L1 InteractionIC₅₀ = 5.7 nM (D7 compound) [3]
–COOHHIF-1α TranscriptionIC₅₀ = 24 nM (Compound 31) [4]
–HAntimicrobialModerate activity (MIC >50 μg mL⁻¹) [1]
–CONHPhHIF-1α TranscriptionIC₅₀ = 0.31 μM (Lead compound 1) [4]

Role of Halogenation (C5-Chloro) in Bioactivity Modulation

Chlorination at the C5 position of benzo[d]isoxazole induces profound electronic and steric effects that optimize target engagement:

  • Electron-Withdrawing Effects: The chloro group (–Cl) increases the scaffold’s electron deficiency, enhancing hydrogen-bond acceptor strength of the isoxazole oxygen and nitrogen. This amplifies interactions with residues like Tyr56/Tyr123 in PD-L1, crucial for disrupting PD-1/PD-L1 binding [3] [5].
  • Lipophilicity and Membrane Permeability: Chlorine augments log P values by ~0.5–1 unit, improving membrane diffusion. This is evidenced in antimicrobial benzisoxazoles, where C5-Cl derivatives (e.g., compound 28) showed 5-fold lower MICs against E. coli than non-halogenated analogs [1] [6].
  • Steric Complementarity: The van der Waals radius of chlorine (1.75 Å) optimally fills hydrophobic pockets in targets. In HIF-1α inhibitors, C5-Cl analogs suppressed VEGF expression at 25 nM under hypoxia, while fluoro analogs required higher concentrations [4].
  • Resistance to Oxidative Metabolism: The C–Cl bond stabilizes the ring against cytochrome P450-mediated oxidation, extending half-lives in vivo. This property is leveraged in DNA gyrase inhibitors (e.g., compound 20), where chloro derivatives maintained efficacy against drug-resistant S. aureus [1].

Table 2: Comparative Bioactivity of C5-Halogenated Benzo[d]isoxazole Derivatives

C5 SubstituentBiological ActivityPotency Enhancement vs. HApplication
–ClPD-1/PD-L1 Binding Inhibition12-fold (IC₅₀: 5.7 vs. 68 nM)Cancer Immunotherapy
–FHIF-1α Transcription Inhibition2-fold (IC₅₀: 48 vs. 100 nM)Anticancer Therapeutics
–BrAntimicrobial (Gram-positive bacteria)8-fold (MIC: 1.25 vs. 10 μg mL⁻¹)Anti-infectives
–HDNA Gyrase InhibitionBaselineAntibacterial R&D

Historical Development and Research Milestones of Halogenated Benzo[d]isoxazole Derivatives

The evolution of halogenated benzisoxazoles reflects strategic advances in synthetic chemistry and target engagement:

  • 1970s–1980s: Early work focused on unsubstituted benzisoxazoles. Shah’s 1971 synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide established the core scaffold but lacked bioactivity exploration [4].
  • 1990s: The first therapeutic breakthroughs emerged with zonisamide (marketed 1990), a C3-sulfamoylbenzisoxazole anticonvulsant, and risperidone (1993), a C5-fluorinated antipsychotic. Both demonstrated the synergy of halogenation and C3 polar groups [1] [8].
  • 2000–2010: Structure-activity relationship (SAR) studies intensified. Researchers established that:
  • C5-chloro enhanced antimicrobial potency in imidazothiadiazole-benzisoxazole conjugates (e.g., compound 28, MIC = 1.25 μg mL⁻¹ against B. subtilis) [1].
  • C3-hydroxymethyl improved solubility in spiropyrimidinetrione DNA gyrase inhibitors (e.g., compound 21) [1].
  • 2020–Present: Rational design leverages crystallography and computational modeling:
  • PD-1/PD-L1 Inhibitors: Benzo[d]isothiazole/benzisoxazole hybrids (e.g., D7, IC₅₀ = 5.7 nM) were optimized using "ring fusion" strategies based on BMS-202 co-crystals (PDB: 5J89) [3] [5].
  • HIF-1α Inhibitors: C5-chloro/C3-hydroxymethyl derivative 31 achieved IC₅₀ = 24 nM in dual-luciferase assays, suppressing VEGF via allosteric HRE disruption [4].
  • Synthetic Innovations: Transition metal-catalyzed cycloadditions enabled regioselective C5-chlorination (e.g., Cu-catalyzed [3+2] reactions with 5-chloro-2-iodoaniline precursors) [8].

Table 3: Key Milestones in Halogenated Benzo[d]isoxazole Research

YearMilestoneSignificance
1971Synthesis of N-phenylbenzo[d]isoxazole-3-carboxamideFirst report of C3-functionalized scaffold
1990FDA approval of zonisamide (C3-sulfamoyl derivative)Validated benzisoxazole for CNS disorders
2007C5-chloro antimicrobial benzisoxazoles with MIC <2 μg mL⁻¹Demonstrated halogen-enhanced anti-infective activity
2022Discovery of C5-chloro HIF-1α inhibitor (IC₅₀ = 24 nM)Extended scaffold to hypoxia-related pathologies
2025PD-1/PD-L1 inhibitors with fused benzisoxazole scaffoldsAchieved low-nanomolar immune checkpoint blockade

Properties

CAS Number

1200219-16-4

Product Name

(5-Chlorobenzo[d]isoxazol-3-yl)methanol

IUPAC Name

(5-chloro-1,2-benzoxazol-3-yl)methanol

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

InChI

InChI=1S/C8H6ClNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4H2

InChI Key

RFCQEZKNTFUCOH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=NO2)CO

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.